N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro-substituted phenyl ring, a nitro group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Piperazine Substitution: The ethylpiperazine moiety is introduced through nucleophilic substitution, where 4-ethylpiperazine reacts with the chloro-substituted intermediate.
Coupling Reaction: The final step involves coupling the substituted phenyl ring with the nitrobenzamide core under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylpiperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
- N-[3-chloro-4-(4-ethylpiperidin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
- N-[3-chloro-4-(4-ethylmorpholin-1-yl)phenyl]-3-methyl-4-nitrobenzamide
Uniqueness
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide is unique due to the presence of the ethylpiperazine moiety, which imparts specific pharmacological properties. Compared to similar compounds, it exhibits distinct receptor binding affinities and metabolic stability, making it a valuable compound for drug development and research.
Properties
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-3-23-8-10-24(11-9-23)19-7-5-16(13-17(19)21)22-20(26)15-4-6-18(25(27)28)14(2)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKQIXCMQLXGBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.